molecular formula C6H11NO2 B15309653 4-Hydroxy-3,3-dimethylpyrrolidin-2-one

4-Hydroxy-3,3-dimethylpyrrolidin-2-one

Cat. No.: B15309653
M. Wt: 129.16 g/mol
InChI Key: BOLNTUXHCXTGAQ-UHFFFAOYSA-N
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Description

4-Hydroxy-3,3-dimethylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a hydroxyl group at the 4-position and two methyl groups at the 3-position of the five-membered lactam ring. This structural motif confers unique physicochemical properties, including hydrogen-bonding capacity from the hydroxyl group and steric hindrance from the dimethyl substituents. Such features make it a versatile intermediate in pharmaceutical and fine chemical synthesis, though its specific applications are less documented compared to analogues.

Properties

IUPAC Name

4-hydroxy-3,3-dimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2)4(8)3-7-5(6)9/h4,8H,3H2,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLNTUXHCXTGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CNC1=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,3-dimethylpyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 4-Hydroxy-3,3-dimethylpyrrolidin-2-one may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,3-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-Hydroxy-3,3-dimethylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrrolidinone ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

3,3-Dimethylpyrrolidin-2-one (CAS 4831-43-0)
  • Structure : Lacks the 4-hydroxy group but retains the 3,3-dimethyl substituents .
  • Key Differences :
    • Hydrogen Bonding : Absence of the hydroxyl group reduces polarity and water solubility compared to 4-hydroxy derivatives.
    • Reactivity : Unable to undergo hydroxyl-specific reactions (e.g., esterification, oxidation).
  • Applications: Primarily used as a solvent or non-polar intermediate in organic synthesis .
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one
  • Structure : Hydroxyl group at position 3, pyridinyl substituent at position 5, and a methyl group at position 1 .
  • Key Differences: Positional Isomerism: The hydroxyl group at position 3 alters hydrogen-bonding patterns and electronic distribution.
  • Applications : Likely explored in nicotinic receptor modulation due to structural resemblance to cotinine derivatives .
4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one (CAS 3192-64-1)
  • Structure : Features a chloroethyl chain at position 4 and diphenyl groups at position 3 .
  • Key Differences: Electrophilic Substituents: Chloroethyl group increases reactivity in nucleophilic substitution reactions.
  • Applications : Intermediate in antipsychotic or anticonvulsant drug synthesis due to halogenated alkyl chains .

Physical and Chemical Properties

Compound Molecular Weight Key Functional Groups Solubility (Polarity) Reactivity Highlights
4-Hydroxy-3,3-dimethylpyrrolidin-2-one 143.18 g/mol -OH, -N-C=O Moderate (polar) Esterification, oxidation
3,3-Dimethylpyrrolidin-2-one 113.16 g/mol -N-C=O Low (non-polar) Lactam ring-opening reactions
(5S)-3-Hydroxy-...-pyridin-3-yl 220.25 g/mol -OH, pyridinyl High (polar) Metal chelation, receptor binding
4-(2-Chloroethyl)-...diphenyl 327.85 g/mol -Cl, diphenyl Very low (lipophilic) SN2 reactions, cross-coupling

Biological Activity

4-Hydroxy-3,3-dimethylpyrrolidin-2-one is a synthetic organic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This compound belongs to the class of pyrrolidinones, which are known for their potential therapeutic applications. The compound's structural characteristics contribute to its unique reactivity and biological properties.

Chemical Structure and Properties

The chemical structure of 4-Hydroxy-3,3-dimethylpyrrolidin-2-one includes a hydroxyl group and a pyrrolidinone ring, which are crucial for its biological activity. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, depending on the reagents and conditions used. These reactions can lead to the formation of different derivatives with potentially enhanced biological properties.

Reaction Type Description
Oxidation Hydroxyl group can be converted to a carbonyl group.
Reduction Carbonyl group can be reduced to form alcohols or amines.
Substitution Functional groups can be replaced with other substituents.

Antimicrobial Properties

Research indicates that 4-Hydroxy-3,3-dimethylpyrrolidin-2-one exhibits significant antimicrobial activity. In various studies, it has shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism of action involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes, leading to bacterial cell death.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific pathways involved in its anticancer effects are still under investigation but suggest a promising avenue for future research.

The biological activity of 4-Hydroxy-3,3-dimethylpyrrolidin-2-one is attributed to its interaction with specific molecular targets within cells. The hydroxyl group and the pyrrolidinone ring play critical roles in modulating the activity of enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, altering cellular signaling pathways that lead to therapeutic effects.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrrolidinone derivatives, including 4-Hydroxy-3,3-dimethylpyrrolidin-2-one. Results indicated that it exhibited comparable efficacy to standard antibiotics against resistant bacterial strains .
  • Anticancer Research : In vitro studies demonstrated that 4-Hydroxy-3,3-dimethylpyrrolidin-2-one significantly reduced the viability of cancer cell lines while sparing normal cells from cytotoxicity . This selectivity highlights its potential as a therapeutic agent with fewer side effects than traditional chemotherapeutics.

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